molecular formula C9H6NNaO3S B7775605 sodium;6-methoxy-1,3-benzothiazole-2-carboxylate

sodium;6-methoxy-1,3-benzothiazole-2-carboxylate

Cat. No.: B7775605
M. Wt: 231.21 g/mol
InChI Key: MFHMJBIDQHWWQU-UHFFFAOYSA-M
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Description

Sodium 6-methoxy-1,3-benzothiazole-2-carboxylate is a chemical compound with the molecular formula C9H6NNaO3S. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. Benzothiazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science .

Preparation Methods

The synthesis of sodium 6-methoxy-1,3-benzothiazole-2-carboxylate typically involves the condensation of 2-aminothiophenol with aldehydes or ketones, followed by cyclization. One common method involves the use of 2-aminobenzenethiol and 3-methoxy-2-hydroxybenzaldehyde in the presence of a catalyst such as H2O2/HCl in ethanol at room temperature . The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzothiazole ring.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Sodium 6-methoxy-1,3-benzothiazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted benzothiazole derivatives .

Scientific Research Applications

Sodium 6-methoxy-1,3-benzothiazole-2-carboxylate has a wide range of scientific research applications:

Comparison with Similar Compounds

Sodium 6-methoxy-1,3-benzothiazole-2-carboxylate can be compared with other benzothiazole derivatives, such as:

    2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.

    6-Ethoxy-1,3-benzothiazole-2-carboxylate: Similar in structure but with an ethoxy group instead of a methoxy group, leading to different reactivity and applications.

    2-Mercaptobenzothiazole: Widely used in the rubber industry as a vulcanization accelerator.

The uniqueness of sodium 6-methoxy-1,3-benzothiazole-2-carboxylate lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

sodium;6-methoxy-1,3-benzothiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S.Na/c1-13-5-2-3-6-7(4-5)14-8(10-6)9(11)12;/h2-4H,1H3,(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFHMJBIDQHWWQU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)N=C(S2)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6NNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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